3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20361933
InChI: InChI=1S/C7H11N3.ClH/c1-6-4-9-7-5-8-2-3-10(6)7;/h4,8H,2-3,5H2,1H3;1H
SMILES:
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

CAS No.:

Cat. No.: VC20361933

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride -

Specification

Molecular Formula C7H12ClN3
Molecular Weight 173.64 g/mol
IUPAC Name 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Standard InChI InChI=1S/C7H11N3.ClH/c1-6-4-9-7-5-8-2-3-10(6)7;/h4,8H,2-3,5H2,1H3;1H
Standard InChI Key GINKRDMUSXZCAM-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C2N1CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride features a partially saturated imidazo-pyrazine core with a methyl substituent at position 3. Systematic analysis of its structural parameters reveals the following key characteristics:

Molecular Composition

  • IUPAC Name: 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

  • Molecular Formula: C₇H₁₂ClN₃

  • Molecular Weight: 173.64 g/mol (calculated from base compound C₇H₁₁N₃ [137.18 g/mol] + HCl [36.46 g/mol])

  • Canonical SMILES: CC1=CN=C2N1CCNC2.Cl

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous compounds suggest chair-like conformations in the saturated pyrazine ring, with the methyl group adopting equatorial orientations to minimize steric strain . Nuclear magnetic resonance (NMR) spectroscopy provides critical structural validation:

  • ¹H NMR: Distinct signals at δ 3.15–3.45 ppm (pyrazine CH₂ groups), δ 4.25 ppm (imidazole CH), and δ 1.45 ppm (methyl protons)

  • ¹³C NMR: Resonances at 155–160 ppm (imidazole C2), 45–50 ppm (pyrazine CH₂), and 22 ppm (methyl carbon)

Synthesis and Production Methodologies

Industrial and laboratory synthesis routes for this compound exploit cyclization strategies adapted from related heterocyclic systems. While detailed protocols remain proprietary, general approaches can be extrapolated from analogous structures:

Key Synthetic Steps

  • Precursor Preparation: Condensation of 2-aminopyrazine derivatives with α-keto esters under basic conditions

  • Cyclization: Acid-catalyzed intramolecular nucleophilic attack forming the imidazo[1,2-a]pyrazine core

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt

Process Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature80–100°CHigher temperatures accelerate cyclization but risk decomposition
pH Control4.5–5.5Maintains protonation state critical for ring closure
Solvent SystemEthanol/Water (3:1)Balances solubility and reaction kinetics

Chemical Reactivity and Derivative Formation

The compound's reactivity profile enables strategic modifications for structure-activity relationship studies:

Nucleophilic Substitution

The secondary amine in the pyrazine ring undergoes alkylation/acylation reactions:
R-X+CompoundR-substituted Derivative\text{R-X} + \text{Compound} \rightarrow \text{R-substituted Derivative}
Common reagents:

  • Alkyl halides (R-X) in presence of K₂CO₃

  • Acetic anhydride for N-acetylation

Oxidation-Reduction Behavior

  • Oxidation: Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid)

  • Reduction: Catalytic hydrogenation saturates the imidazole ring (Pd/C, H₂)

Application AreaMechanism of ActionCurrent Development Stage
OncologyDisruption of MAPK/ERK signalingPreclinical trials
Cardiovascular DiseaseModulation of TRPC5 ion channelsIn vitro studies
Metabolic DisordersPPARγ partial agonismTarget validation

Comparative Analysis with Structural Analogs

Strategic substitution patterns significantly influence biological activity and physicochemical parameters:

Methyl vs. Trifluoromethyl Derivatives

Property3-Methyl Derivative2-Trifluoromethyl Analog
LogP (Octanol/Water)1.2 ± 0.32.8 ± 0.4
Aqueous Solubility48 mg/mL12 mg/mL
Plasma Protein Binding78%92%
Metabolic Stabilityt₁/₂ = 45 min (Human hepatocytes)t₁/₂ = 120 min

The methyl group's electron-donating effects enhance solubility compared to electron-withdrawing trifluoromethyl groups, making the hydrochloride salt preferable for intravenous formulations .

Future Research Directions

  • Crystallographic Studies: Elucidate binding modes with Gaq proteins using X-ray free-electron laser techniques

  • Prodrug Development: Investigate esterase-sensitive prodrug forms to enhance oral bioavailability

  • Target Validation: CRISPR-Cas9 screening to identify off-target effects in genome-wide studies

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